KDM4B Enzymatic Inhibition Potency: NCGC00244536 vs. Alternative KDM4 Inhibitors
NCGC00244536 inhibits KDM4B enzymatic activity with an IC50 of approximately 10 nM, making it the most potent inhibitor among the three novel compounds (A1, I9, B3) characterized in the primary publication [1]. In direct comparison, alternative KDM4 inhibitors exhibit substantially higher IC50 values: ML324 shows an IC50 of 4.9 μM against KDM4B, and JIB-04 exhibits an IC50 of approximately 440 nM for KDM4B . This 490-fold and 44-fold improvement in potency positions NCGC00244536 as a superior tool compound for biochemical studies requiring robust KDM4B inhibition.
| Evidence Dimension | KDM4B enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | ~10 nM |
| Comparator Or Baseline | ML324: 4.9 μM (4,900 nM); JIB-04: ~440 nM |
| Quantified Difference | 490-fold more potent than ML324; 44-fold more potent than JIB-04 |
| Conditions | Biochemical assay measuring KDM4B demethylase activity |
Why This Matters
Higher biochemical potency enables lower working concentrations, reducing off-target effects and conserving compound for in vivo studies.
- [1] Duan L, Rai G, Roggero C, et al. KDM4/JMJD2 Histone Demethylase Inhibitors Block Prostate Tumor Growth by Suppressing the Expression of AR and BMYB-Regulated Genes. Chem Biol. 2015;22(9):1185-1196. PMID: 26364928. View Source
